molecular formula C8H10N6S B2877919 3-methyl-5-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-1,2,4-thiadiazole CAS No. 2415628-78-1

3-methyl-5-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-1,2,4-thiadiazole

Cat. No.: B2877919
CAS No.: 2415628-78-1
M. Wt: 222.27
InChI Key: YARYYZQMSGGCGY-UHFFFAOYSA-N
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Description

3-methyl-5-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-1,2,4-thiadiazole: is a heterocyclic compound that incorporates a thiadiazole ring, a triazole ring, and an azetidine moiety. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, materials science, and agricultural chemistry. The unique structural features of this compound contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-5-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-1,2,4-thiadiazole typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of thiosemicarbazide with appropriate carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Triazole Ring: The triazole ring is often introduced via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is typically catalyzed by copper(I) salts (CuAAC).

    Formation of the Azetidine Moiety: The azetidine ring can be synthesized through the cyclization of appropriate amino alcohols or halides under basic conditions.

Industrial Production Methods

For industrial-scale production, the synthesis of this compound may involve:

    Optimization of Reaction Conditions: Using solvents like acetonitrile or dimethylformamide (DMF) to enhance reaction efficiency.

    Catalyst Selection: Employing cost-effective and environmentally friendly catalysts such as copper(I) oxide (Cu2O) instead of more expensive copper(I) salts.

    Purification Techniques: Utilizing crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring, potentially leading to the formation of dihydrotriazoles.

    Substitution: The azetidine moiety can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Nucleophiles: Halides, amines, and thiols.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Dihydrotriazoles: From reduction reactions.

    Substituted Azetidines: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in various organic reactions.

    Material Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

Biology and Medicine

    Antimicrobial Activity: The compound has shown potential as an antimicrobial agent against various bacterial and fungal strains.

    Anticancer Research: Studies have indicated its potential in inhibiting the growth of certain cancer cell lines.

Industry

    Agricultural Chemistry: It can be used in the development of new pesticides or herbicides due to its biological activity.

    Pharmaceuticals: The compound’s structure serves as a scaffold for the development of new drugs with improved efficacy and reduced side effects.

Mechanism of Action

The mechanism by which 3-methyl-5-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-1,2,4-thiadiazole exerts its effects involves:

    Molecular Targets: The compound interacts with various enzymes and receptors, disrupting their normal function.

    Pathways Involved: It can inhibit key metabolic pathways in microorganisms, leading to their death or growth inhibition. In cancer cells, it may interfere with cell division and induce apoptosis.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole Derivatives: These compounds share the triazole ring and exhibit similar biological activities.

    Thiadiazole Derivatives: Compounds with the thiadiazole ring also show a range of biological activities, including antimicrobial and anticancer properties.

    Azetidine Derivatives: These compounds are known for their potential in medicinal chemistry, particularly as building blocks for drug development.

Uniqueness

3-methyl-5-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-1,2,4-thiadiazole is unique due to its combination of three distinct heterocyclic rings, which confer a broad spectrum of chemical reactivity and biological activity. This structural complexity allows for versatile applications in various scientific fields, making it a valuable compound for further research and development.

Properties

IUPAC Name

3-methyl-5-[3-(triazol-2-yl)azetidin-1-yl]-1,2,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N6S/c1-6-11-8(15-12-6)13-4-7(5-13)14-9-2-3-10-14/h2-3,7H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YARYYZQMSGGCGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=N1)N2CC(C2)N3N=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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